molecular formula C13H16N2O3 B1267244 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 98841-65-7

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B1267244
CAS No.: 98841-65-7
M. Wt: 248.28 g/mol
InChI Key: NMUPQXBMCWDTSX-UHFFFAOYSA-N
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Description

2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a cyano group at the α-position of the acetamide core and a 2-(3,4-dimethoxyphenyl)ethyl substituent on the nitrogen atom. The 3,4-dimethoxyphenyl moiety contributes to its lipophilicity and electronic properties, influencing interactions with biological targets such as ACE2 (angiotensin-converting enzyme 2), as suggested by molecular docking studies .

Properties

IUPAC Name

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-17-11-4-3-10(9-12(11)18-2)6-8-15-13(16)5-7-14/h3-4,9H,5-6,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUPQXBMCWDTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307121
Record name 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98841-65-7
Record name 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-N-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-ACETAMIDE
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Preparation Methods

The synthesis of 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with cyanoacetic acid or its derivatives under appropriate reaction conditions. One common method involves the use of triethylamine as a base catalyst in an ethanol solvent . The reaction proceeds through the formation of an intermediate, which is then cyanoacetylated to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Properties
Research indicates that 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may exhibit pharmacological effects through interactions with specific enzymes or receptors. The cyano group serves as an electrophilic center that can facilitate interactions with nucleophilic sites on biological molecules, potentially modulating their activity. The 3,4-dimethoxyphenyl moiety may enhance binding affinity and specificity for biological targets .

Case Study: Telomerase Inhibition
In a study evaluating novel compounds for telomerase inhibition, derivatives similar to this compound were synthesized and tested. These compounds demonstrated selective cytotoxicity against cancer cell lines, indicating potential as therapeutic agents targeting telomerase .

Organic Synthesis

Building Block in Organic Chemistry
The compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as nucleophilic addition and substitution—makes it valuable for creating more complex molecules.

Synthesis Methods
Several synthesis methods have been documented for producing this compound:

  • Refluxing with Cyanoacetic Acid : This method yields high purity and good yields of the desired compound.
  • N-cyanoacetylation Reactions : Utilizing different amines can modify the compound's properties and enhance its biological activity .

Material Science

Applications in Dye-Sensitized Solar Cells (DSSCs)
Similar compounds have been explored as sensitizers in dye-sensitized solar cells. For instance, derivatives of cyanoacetamides have shown promise in enhancing solar cell efficiency due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the 3,4-dimethoxyphenyl moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 3,4-dimethoxy group in the target compound provides electron-donating effects, enhancing π-π stacking with aromatic residues in proteins, as seen in ACE2 docking studies .
  • Conformational Flexibility: Compounds with phenoxyethyl chains (e.g., 3i) exhibit greater rotational freedom compared to rigid benzyl or phenylethyl groups, impacting binding kinetics .

Physicochemical Properties

Comparative data for selected compounds:

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
This compound 337.39 1.29 (predicted) 700.3 (predicted) 14.06
2-{[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide 493.57 1.29 700.3 14.06
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide 239.62 N/A N/A N/A

Notes:

  • Pyridine-containing derivatives (e.g., ) exhibit higher molecular weights (>490 g/mol) and predicted boiling points due to extended conjugation and sulfur incorporation .
  • The target compound’s density and pKa align with derivatives bearing methoxy groups, suggesting similar solubility profiles in organic solvents .

Enzyme Inhibition

  • ACE2 Inhibition : The target compound shows a docking score of -5.51 kcal/mol with ACE2, comparable to other dimethoxy-substituted acetamides but weaker than sulfonamide derivatives (e.g., -6.2 kcal/mol for related compounds) .
  • Antimicrobial Activity: Analogues like 2-chloro-N-(2,6-diethylphenyl)acetamide (pretilachlor) are used as herbicides, highlighting the role of chloro substituents in pesticidal activity . The target compound’s cyano group may confer distinct mechanisms, such as nucleophilic attack on microbial enzymes.

Biological Activity

2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

The chemical formula for this compound is C13H15N3O2. Its structure consists of a cyano group, an acetamide moiety, and a substituted phenyl ring which contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of cyanoacetamides, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and poly ADP-ribose polymerase (PARP) cleavage.

  • Mechanism of Action : The compound appears to activate caspases-3 and -8 while having minimal effect on caspase-9, indicating a caspase-8-dependent apoptotic pathway. This suggests that the compound may selectively target cancerous cells while sparing normal cells .

Cytotoxicity Studies

In cytotoxicity assays against human cancer cell lines, compounds similar to this compound have shown varying degrees of effectiveness:

CompoundCell LineIC50 (μM)Mechanism
5rHepG210.56 ± 1.14Caspase-8 activation
36bA54918.1 ± 5.4Telomerase inhibition
29aHCC-4454.4 ± 4.4Telomerase inhibition

These results indicate that the compound may have a role in targeting specific pathways involved in tumor growth and survival.

Case Studies

A series of studies have evaluated the effectiveness of various cyanoacetamide derivatives in inhibiting tumor growth:

  • Study on HepG2 Cells : The compound was shown to induce apoptosis through PARP cleavage and caspase activation, leading to significant cell death in HepG2 liver cancer cells.
  • Telomerase Inhibition : Compounds related to this compound were evaluated for their ability to inhibit telomerase activity in lung cancer cell lines (A549). The most effective compound reduced telomerase activity by up to 75%, indicating potential for use in therapies targeting telomerase-dependent cancers .

Research Findings

Recent research has focused on the synthesis and biological evaluation of various derivatives of cyanoacetamides. The findings suggest that modifications to the phenyl ring can significantly enhance biological activity:

  • Structural Variations : Modifying the substituents on the phenyl ring can lead to increased potency against specific cancer cell lines.
  • Selectivity : Some compounds demonstrated selectivity for cancer cells over normal cells, which is crucial for reducing side effects in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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